molecular formula C7H8BrN B3055726 2-Bromo-4,5-dimethylpyridine CAS No. 66533-31-1

2-Bromo-4,5-dimethylpyridine

Numéro de catalogue B3055726
Numéro CAS: 66533-31-1
Poids moléculaire: 186.05 g/mol
Clé InChI: OTVKPSUMDAFRQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Bromo-4,5-dimethylpyridine is a chemical compound with the molecular formula C7H8BrN . It is used in various chemical reactions and syntheses .


Synthesis Analysis

The synthesis of 2-Bromo-4,5-dimethylpyridine involves palladium-catalyzed Suzuki cross-coupling reactions . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4,5-dimethylpyridine is represented by the InChI code 1S/C7H8BrN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 . The compound has a molecular weight of 186.05 .


Chemical Reactions Analysis

2-Bromo-4,5-dimethylpyridine is involved in various chemical reactions. For instance, it is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .


Physical And Chemical Properties Analysis

2-Bromo-4,5-dimethylpyridine is a liquid at room temperature . It has a specific gravity of 1.42 and a refractive index of 1.55 . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Applications De Recherche Scientifique

Synthesis and Structure Analysis

2-Bromo-4,5-dimethylpyridine is employed in various synthetic processes. One notable example is the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium, which produces N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine. This process is significant for the study of structures through nuclear magnetic resonance (NMR) and mass spectral studies, as demonstrated in the research by Kowalewski et al. (1981) (Kowalewski et al., 1981). Similarly, the bromination of methylpyridines in fuming sulfuric acid, including dimethylpyridines, has been a focus, yielding bromo derivatives with high efficiency, as explored by Does and Hertog (2010) (Does & Hertog, 2010).

Application in Material Chemistry

2-Bromo-4,5-dimethylpyridine finds its application in material chemistry as well. For instance, its derivatives have been used in the formation of self-complementary halogen-bonded dimers in solid states, as reported by Oburn et al. (2015) (Oburn, Bowling, & Bosch, 2015). This research contributes to the understanding of noncovalent interactions, which are crucial in the design of molecular materials.

Catalysis and Reaction Studies

The compound also plays a role in catalysis and reaction studies. For example, it has been used in the high-pressure reaction of 2-halogenopyridines with dimethyl acetylenedicarboxylate, yielding various adducts under specific conditions, as investigated by Matsumoto et al. (1978) (Matsumoto, Ikemi-Kono, & Uchida, 1978).

Nuclear Magnetic Resonance Spectroscopy

The compound's derivatives have been characterized using spectroscopic techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This is evident in studies like those conducted by Vural and Kara (2017), which focused on 5-Bromo-2-(trifluoromethyl)pyridine (Vural & Kara, 2017).

Extraction and Separation Processes

A novel ligand functionality derived from 5-bromo-N1, N3-bis(4,6-dimethylpyridin-2-yl)isophthalamide was explored for the efficient and selective separation of UO2^2+ and Th^4+ in pyridinium based ionic liquid, as demonstrated in the work by Pandey et al. (2020) (Pandey, Salunkhe, Kathirvelu, Singh, & Sengupta, 2020).

Safety and Hazards

2-Bromo-4,5-dimethylpyridine is classified as a hazardous substance. It can cause skin and eye irritation . Precautionary measures include avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation during handling .

Relevant Papers The relevant papers for 2-Bromo-4,5-dimethylpyridine include studies on its synthesis , its use in the preparation of novel pyridine derivatives , and its physical and chemical properties .

Propriétés

IUPAC Name

2-bromo-4,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVKPSUMDAFRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452980
Record name 2-BROMO-4,5-DIMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5-dimethylpyridine

CAS RN

66533-31-1
Record name 2-BROMO-4,5-DIMETHYLPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

71.3 g (0.8 mol) 2-(dimethylamino)-ethanol are initially introduced into 500 ml n-hexane and the mixture is cooled to 0° C. 1.0 liter (1.6 mol) n-butyllithium solution (1.6 M in n-hexane) is slowly added and the mixture is stirred at 0° C. for 15 min. A solution of 17.9 g (166.7 mmol) 3,4-lutidine in 500 ml n-hexane is then added dropwise and the mixture is stirred at 0° C. for 1 h. It is subsequently cooled to −78° C. and a solution of 331.7 g (1.0 mol) tetrabromomethane in 1.0 liter THF is added. The reaction mixture is subsequently stirred at −78° C. for 1 h and is thereafter allowed to warm to RT. It is cooled again to 0° C. and 1.5 liters water are slowly added dropwise. The phases are separated and the organic phase is washed with water, dried over magnesium sulfate and concentrated in vacuo. The residue is first pre-purified over approx. 1 kg silica gel (mobile phase: cyclohexane/ethyl acetate 9:1, then 7:3). The product-containing fractions are combined and concentrated in vacuo. The residue is then purified again over silica gel (mobile phase: cyclohexane/ethyl acetate 9:1). The product obtained in this way contains approx. 10% of the regioisomeric 2-bromo-3,4-dimethylpyridine.
Quantity
71.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
17.9 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
331.7 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.5 L
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

71.3 g (0.8 mol) of 2-(dimethylamino)ethanol are initially charged in 500 ml of n-hexane, and the mixture is cooled to 0° C. 1.0 liter (1.6 mol) of n-butyllithium solution (1.6 M in n-hexane) is added slowly, and the mixture is stirred at 0° C. for 15 min. A solution of 17.9 g (166.7 mmol) of 3,4-lutidine in 500 ml of n-hexane is then added dropwise, and the mixture is stirred at 0° C. for 1 h. The mixture is then cooled to −78° C., and a solution of 331.7 g (1.0 mol) of carbon tetrabromide in 1.0 liter of THF is added. The reaction mixture is stirred at −78° C. for 1 h and then allowed to warm to RT. The mixture is cooled again to 0° C., and 1.5 liters of water are slowly added dropwise. The phases are separated, and the organic phase is washed with water, dried over magnesium sulfate and concentrated under reduced pressure. The residue is initially prepurified on about 1 kg of silica gel (mobile phase: cyclohexane/ethyl acetate 9:1, then 7:3). The product-containing fractions are combined and concentrated under reduced pressure. The residue is then purified again on silica gel (mobile phase: cyclohexane/ethyl acetate 9:1). The product obtained in this manner contains about 10% of the regioisomeric 2-bromo-3,4-dimethylpyridine.
Quantity
71.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
17.9 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
331.7 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
1.5 L
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,5-dimethylpyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,5-dimethylpyridine
Reactant of Route 3
Reactant of Route 3
2-Bromo-4,5-dimethylpyridine
Reactant of Route 4
2-Bromo-4,5-dimethylpyridine
Reactant of Route 5
Reactant of Route 5
2-Bromo-4,5-dimethylpyridine
Reactant of Route 6
Reactant of Route 6
2-Bromo-4,5-dimethylpyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.